molecular formula C10H9NO B076879 4-Methyl-5-phenylisoxazole CAS No. 14677-22-6

4-Methyl-5-phenylisoxazole

Cat. No. B076879
CAS RN: 14677-22-6
M. Wt: 159.18 g/mol
InChI Key: ZRJQHYLLYUTCBN-UHFFFAOYSA-N
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Description

4-Methyl-5-phenylisoxazole is a chemical compound that belongs to the class of isoxazoles . Isoxazoles are a type of heterocyclic compound that consists of a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of 4-Methyl-5-phenylisoxazole can be analyzed using various techniques. For instance, MolView, a structural formula editor and 3D model viewer, can be used to draw the molecule and convert it into a 3D model .


Chemical Reactions Analysis

Isoxazoles, including 4-Methyl-5-phenylisoxazole, can undergo various chemical reactions. For instance, they can participate in (3 + 2) cycloaddition reactions . Moreover, they can be used in the synthesis of other compounds. For example, 5-Methyl-3-phenylisoxazole-4-carboxylic acid, a related compound, has been used in the preparation of intermediates for the synthesis of penicillin .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methyl-5-phenylisoxazole can be analyzed using various techniques. For instance, its melting point, boiling point, density, molecular formula, and molecular weight can be determined .

Scientific Research Applications

  • Photochemistry and Vibrational Spectra of Matrix-Isolated Compounds : Methyl 4-chloro-5-phenylisoxazole-3-carboxylate (MCPIC), a derivative of 4-Methyl-5-phenylisoxazole, has been studied for its photochemical properties when isolated in low temperature argon and xenon matrices. The study revealed the existence of three low energy conformers of MCPIC, and provided insights into the photoisomerization process from isoxazole to oxazole, confirming the mechanistic relevance of azirine and nitrile-ylide intermediates in this process (Lopes et al., 2011).

  • Electrophilic Substitution Reactions : Research on 3-Methyl-5-phenylisoxazole and 5-Methyl-3-phenylisoxazole showed their reactivity in nitration reactions. These compounds undergo nitration as conjugate acids at specific positions on the phenyl group. This study provided standard rates for nitration and discussed the influence of the charged and neutral isoxazolyl substituents (Katritzky et al., 1975).

  • Reactions with Electrophilic Compounds : The reactivity of 3-methyl-5-phenylisoxazole against various electrophilic compounds was studied. This research found that the nature of the products depends on the type of base and electrophilic compounds used, highlighting the potential for diverse synthetic applications (Alberola et al., 1992).

  • Synthesis of Bioactive Compounds : Studies have been conducted on the synthesis of various biologically active compounds involving 4-Methyl-5-phenylisoxazole derivatives. For instance, synthesis and antiprotozoal activity of 4,5-dihydroisoxazole derivatives carrying phenyl- or methyl-sulfonyl groups at position 5 were investigated, reflecting their potential in developing anti-infective agents (Dürüst et al., 2013).

  • Pharmacological Characterization : The compound 3-(5-Chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) was used as a model to design new series of diarylisoxazoles. These compounds were found to be selective cyclooxygenase-1 (COX-1) inhibitors, showing potential in developing new therapeutic agents (Vitale et al., 2013).

Safety And Hazards

The safety data sheet for a related compound, 4-Iodo-3-methyl-5-phenylisoxazole, suggests that it does not contain any hazardous materials with occupational exposure limits established by region-specific regulatory bodies .

Future Directions

Given the significance of isoxazoles in drug discovery, there is a continuous effort to develop new synthetic strategies and to explore their potential applications. For instance, there is a growing interest in developing eco-friendly synthetic strategies and in exploring the potential application of metal-free synthetic routes for the synthesis of isoxazoles . Furthermore, isoxazole derivatives have shown potential as anti-Parkinson agents, suggesting a promising direction for future research .

properties

IUPAC Name

4-methyl-5-phenyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-8-7-11-12-10(8)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJQHYLLYUTCBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-5-phenylisoxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
JW Pavlik, HST Martin, KA Lambert… - Journal of …, 2005 - Wiley Online Library
… The photochemistry of 4-methyl-5-phenylisoxazole (10) was also investigated. Based on Scheme 1, the anticipated phototransposition and photocleavage products are shown in …
Number of citations: 27 onlinelibrary.wiley.com
A Alberola, L Calvo, TR Rodríguez… - Journal of heterocyclic …, 1992 - Wiley Online Library
The reactivity of 3‐methyl‐5‐phenylisoxazole against electrophilic compounds in the presence of different bases is studied. With n‐BuLi, alkylated products at C‐4 position and C‐3 …
Number of citations: 7 onlinelibrary.wiley.com
AN Nesmeyanov, MI Rybinskaya… - Bulletin of the Academy …, 1969 - Springer
… also from the 4-methyl-5-phenylisoxazole which we had … 4-methyl-5-phenylisoxazole was also detected in the reaction, but only in traces (TLC data). Like 4-methyl-5-phenylisoxazole…
Number of citations: 1 link.springer.com
E Csimbók, D Takács, JA Balog, O Egyed… - Tetrahedron …, 2016 - Elsevier
… 3).17, 18, 19 Reaction of diketoester (5) with hydroxylamine hydrochloride led to the formation of ethyl 4-methyl-5-phenylisoxazole-3-carboxylate (3) in good yield. Radical bromination …
Number of citations: 2 www.sciencedirect.com
KJ Kim, K Kim - Journal of the Chemical Society, Perkin Transactions 1, 1998 - pubs.rsc.org
… 3-ethyl-4-methyl-5-phenylisoxazole 5u, liquid;8l 3,4-dimethyl-5-phenylisoxazole 5v, mp 47 C (nhexane) (lit.,8l 47–48 C); 4-bromo-3-methyl-5-phenylisoxazole 5w, liquid (lit.,8m 25–26 C)…
Number of citations: 6 pubs.rsc.org
EE Galenko, AF Khlebnikov, MS Novikov - Chemistry of Heterocyclic …, 2016 - Springer
This review contains a generalized and systematically arranged data about thermal, photochemical, and catalytic transformations of isoxazole–2-carbonyl-2H-azirine that were …
Number of citations: 47 link.springer.com
IJ Turchi - Industrial & Engineering Chemistry Product Research …, 1981 - ACS Publications
1 intriguing facet of the chemistry of heterocyclic com-pounds. The present review of oxazole chemistry is an update of two previous reviews (1, 2) covering the literature from 1974 to the …
Number of citations: 104 pubs.acs.org
SH Watterson, J Guo, SH Spergel… - Journal of medicinal …, 2016 - ACS Publications
… in hexane) to give methyl 4-methyl-5-phenylisoxazole-3-carboxylate (… A mixture of methyl 4-methyl-5-phenylisoxazole-3-… to dryness to give 4-methyl-5-phenylisoxazole-3-carboxylic acid, …
Number of citations: 25 pubs.acs.org
J Barluenga, J Jardon, V Rubio… - The Journal of Organic …, 1983 - ACS Publications
The formation of isoxazoles 4 can be easily explained by an exchange reaction between the imino group of the azabutadiene and the hydroxylamine group to give the compounds 3. …
Number of citations: 20 pubs.acs.org
M Komatsuda, H Ohki, H Kondo Jr, A Suto… - Organic …, 2022 - ACS Publications
… We first investigated various fluorinating agents using 4-methyl-5-phenylisoxazole (1A) as the model substrate in MeCN at 80 C for 24 h (Table 1). With N-fluoropyridinium salts (F1 and …
Number of citations: 6 pubs.acs.org

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